molecular formula C65H105N19O17 B580789 Pepcan-12 CAS No. 1193362-76-3

Pepcan-12

Cat. No. B580789
M. Wt: 1424.671
InChI Key: CSDQEWILNKOWRN-WSDCEOHFSA-N
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Description

Pepcan-12, also known as RVD-hemopressin, is a peptide that is generated from a pro-peptide called pepcan-23 . These peptides are found exclusively in noradrenergic neurons in the brain and in the adrenal medulla . Pepcan-12 has been reported as a negative allosteric modulator of the cannabinoid receptor type 1 (CB1 receptor) .


Molecular Structure Analysis

Pepcan-12 has been found to display a helical structure in less polar environments, which mimic the proteic receptor milieu . This structure is fully consistent with the observed modulation of the CB1 .

Scientific Research Applications

  • Negative Allosteric Modulation of CB1 Receptors : Bauer et al. (2012) discovered that Pepcan-12 acts as a negative allosteric modulator at cannabinoid CB1 receptors. This modulation plays a significant role in endocannabinoid signaling, suggesting potential physiological implications in the brain (Bauer et al., 2012).

  • Positive Allosteric Modulation of CB2 Receptors : Petrucci et al. (2017) found that Pepcan-12 also acts as a positive allosteric modulator at CB2 receptors. This dual functionality on different cannabinoid receptors suggests a complex role in cannabinoid signaling, with implications for conditions where CB2 receptors play a protective role (Petrucci et al., 2017).

  • Structure-Activity Relationships : Emendato et al. (2018) explored the structure-activity relationships of Pepcan-12, revealing that its structural configuration significantly influences its interaction with cannabinoid receptors. This research paves the way for the development of selective peptide modulators of cannabinoid receptors (Emendato et al., 2018).

  • Localization and Production in the CNS : Hofer et al. (2015) studied the localization and production of Pepcan-12 in the central nervous system (CNS) and adrenal medulla. This research provides insight into the potential physiological functions of Pepcan-12 in the endocannabinoid system and its relation to noradrenergic neurons (Hofer et al., 2015).

  • Therapeutic Vaccine Development : Ravilla et al. (2019) investigated the role of Pepcan-12 in the context of a therapeutic vaccine for human papillomavirus (HPV). The study suggests a potential influence of Pepcan-12 in vaccine responses and the cervical microbiome, highlighting its relevance in therapeutic applications (Ravilla et al., 2019).

  • Pharmacological Experiments and Pro-Peptide Role : Glasmacher and Gertsch (2021) focused on the pharmacokinetics and stability of Pepcan-12, proposing its role as a biological pro-peptide of RVD-hemopressin. Their findings suggest that administering Pepcan-23, which converts to Pepcan-12 in vivo, may be more effective in pharmacological experiments due to its stability (Glasmacher & Gertsch, 2021).

properties

IUPAC Name

(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H105N19O17/c1-33(2)24-41(55(91)76-42(25-34(3)4)56(92)81-47(31-85)59(95)80-46(64(100)101)27-38-30-71-32-73-38)75-54(90)40(19-12-13-21-66)74-57(93)43(26-37-16-10-9-11-17-37)77-58(94)44(28-49(68)86)78-61(97)52(36(7)8)83-60(96)48-20-15-23-84(48)63(99)45(29-50(87)88)79-62(98)51(35(5)6)82-53(89)39(67)18-14-22-72-65(69)70/h9-11,16-17,30,32-36,39-48,51-52,85H,12-15,18-29,31,66-67H2,1-8H3,(H2,68,86)(H,71,73)(H,74,93)(H,75,90)(H,76,91)(H,77,94)(H,78,97)(H,79,98)(H,80,95)(H,81,92)(H,82,89)(H,83,96)(H,87,88)(H,100,101)(H4,69,70,72)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDQEWILNKOWRN-WSDCEOHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H105N19O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pepcan-12

Citations

For This Compound
132
Citations
V Petrucci, A Chicca, S Glasmacher, J Paloczi, Z Cao… - Scientific reports, 2017 - nature.com
… of pepcan-12 found in the periphery, in this study we also investigated whether pepcan-12 and … Our present data indicate that pepcan-12 is a potent hCB2 receptor ligand targeting a …
Number of citations: 64 www.nature.com
S Glasmacher, J Gertsch - Advances in biological regulation, 2021 - Elsevier
Hemopressins ((x)-PVNFKLLSH) or peptide endocannabinoids (pepcans) can bind to cannabinoid receptors. RVD-hemopressin (pepcan-12) was shown to act as endogenous …
Number of citations: 5 www.sciencedirect.com
M Bauer, A Chicca, M Tamborrini, D Eisen… - Journal of biological …, 2012 - ASBMB
… absence and presence of Pepcan-12 confirmed these results by showing increased dissociation rate constants induced by Pepcan-12. A fluorescently labeled Pepcan-12 analog was …
Number of citations: 177 www.jbc.org
A Emendato, R Guerrini, E Marzola, H Wienk… - Frontiers in molecular …, 2018 - frontiersin.org
… CB1, whereas the longer variant Pepcan-12, which extends by only … of Pepcan-9 and Pepcan-12, we have performed their … For Pepcan-12, whose allosteric binding site is still unknown, …
Number of citations: 14 www.frontiersin.org
SC Hofer, WT Ralvenius, MS Gachet, JM Fritschy… - …, 2015 - Elsevier
… Using monoclonal antibodies we now identified the localization of RVD-hemopressin (pepcan-12) and N-terminally extended peptide endocannabinoids (pepcans) in the CNS and …
Number of citations: 48 www.sciencedirect.com
RG Pertwee - 2015 - Springer
… of the CB 1 receptor (pepcan-12 and pregnenolone) or as positive allosteric modulators of this receptor (lipoxin A 4 ) or of the CB 2 receptor (pepcan-12). Also discussed are current in …
Number of citations: 355 link.springer.com
L Khurana, K Mackie, D Piomelli, DA Kendall - Neuropharmacology, 2017 - Elsevier
… In radioligand displacement assays and dissociation kinetic assays, Pepcan-12 demonstrated negative allosteric modulation of CP55,940 and WIN55,212-2 as shown by partial …
Number of citations: 77 www.sciencedirect.com
P Morales, P Goya, N Jagerovic… - Cannabis and …, 2016 - liebertpub.com
… Curiously, the peroxisome proliferator-activated receptor-c agonist fenofibrate or polypeptides such as pepcan-12 have been shown to act on the endocannabinoid system through …
Number of citations: 92 www.liebertpub.com
S Dvorácskó, C Tömböly, R Berkecz, A Keresztes - Neuropeptides, 2016 - Elsevier
… to a receptor protein, but seemingly not to the cannabinoid type 1, in comparison the results with the prototypic JWH-018, AM251, rimonabant, Hp(1–9) and RVD-Hp(1–9) (pepcan 12) …
Number of citations: 19 www.sciencedirect.com
AS Heimann, CS Dale, FS Guimarães, RAM Reis… - …, 2021 - Elsevier
… While hemopressin was shown to have inverse agonist/antagonistic activity, extended forms of hemopressin (ie RVD-hemopressin, also called pepcan-12) exhibit type 1 and type 2 …
Number of citations: 13 www.sciencedirect.com

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